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Hydrocortisone 17-Acetate-d4

Cat. No.: B1158556
M. Wt: 408.52
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Description

Contextual Significance of Hydrocortisone (B1673445) Derivatives in Steroid Research

Hydrocortisone, a naturally occurring corticosteroid, and its derivatives are fundamental subjects of steroid research. acs.orgnih.gov These compounds play crucial roles in a vast array of physiological processes, including metabolism, inflammation, and immune response. hres.ca Synthetic hydrocortisone derivatives have been developed to enhance therapeutic effects and explore structure-activity relationships. nih.gov The study of these derivatives, including their synthesis, metabolism, and mechanisms of action, is essential for the development of new drugs and a deeper comprehension of endocrine function. chemicalbook.comgoogle.com Research into hydrocortisone and its analogues has been instrumental in understanding conditions like adrenal insufficiency and autoimmune disorders. nih.govgoogle.com

Rationale for Deuterated Analogues in Scientific Inquiry

The use of deuterated analogues, such as Hydrocortisone 17-Acetate-d4, is a powerful tool in scientific inquiry, particularly in the field of analytical chemistry. sigmaaldrich.comnih.gov The key advantage of deuterium (B1214612) labeling lies in the mass difference between deuterium (²H) and protium (B1232500) (¹H). This isotopic difference does not significantly alter the chemical properties of the molecule but provides a distinct mass signature that is invaluable in mass spectrometry-based analytical techniques. fu-berlin.deresearchgate.net

Deuterated compounds are frequently used as internal standards in quantitative analyses using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). sciex.comcaymanchem.comnih.gov Because the deuterated standard behaves almost identically to its non-deuterated counterpart during sample preparation, chromatography, and ionization, it can effectively correct for variations and losses that may occur during the analytical process. sigmaaldrich.comnih.govresearchgate.net This leads to more accurate and precise quantification of the target analyte in complex biological matrices such as plasma and urine. nih.govnih.govnih.govinnovareacademics.in The use of stable isotope-labeled standards is considered the gold standard for overcoming challenges like ion suppression in mass spectrometry. sigmaaldrich.com

Furthermore, deuteration can be employed to investigate metabolic pathways. By tracking the fate of a deuterated drug or compound within a biological system, researchers can elucidate its metabolic transformations. acs.org This information is critical for understanding a compound's pharmacokinetic and pharmacodynamic profiles.

Scope and Research Focus of this compound in Specialized Investigations

The primary application of this compound in specialized investigations is as a labeled internal standard for the quantification of hydrocortisone 17-acetate and related compounds. pharmaffiliates.com Its specific mass allows it to be distinguished from the endogenous, non-labeled compound, ensuring accurate measurement. This is particularly crucial in studies involving the analysis of low-concentration steroids in complex biological samples.

Research utilizing this compound often falls into the following categories:

Metabolomics: Studying the metabolic profile of hydrocortisone and its derivatives. sigmaaldrich.com

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion of hydrocortisone-based drugs.

Clinical Chemistry: Developing and validating diagnostic methods for measuring steroid levels in various disease states. nih.gov

Doping Control: Accurately quantifying synthetic corticosteroids in athletes. fu-berlin.de

The use of this deuterated standard enhances the reliability and accuracy of data in these research areas, contributing to a more precise understanding of steroid biochemistry and pharmacology.

Compound Data

Compound NameMolecular FormulaMolecular Weight
This compoundC23H28D4O6408.52
HydrocortisoneC21H30O5362.46
Hydrocortisone 17-AcetateC23H32O6404.50
Hydrocortisone 21-AcetateC23H32O6404.50
Cortisone (B1669442)C21H28O5360.44
Dexamethasone (B1670325)C22H29FO5392.46

Properties

Molecular Formula

C₂₃H₂₈D₄O₆

Molecular Weight

408.52

Synonyms

(11β)-17-(Acetyloxy)-11,21-dihydroxypregn-4-ene-3,20-dione-d4;  Cortisol 17-Acetate-d4; 

Origin of Product

United States

Methodologies for Synthesis and Isotopic Labeling of Hydrocortisone 17 Acetate D4

General Synthetic Strategies for Hydrocortisone (B1673445) Acetate (B1210297) Derivatives

The synthesis of hydrocortisone acetate derivatives, such as the common Hydrocortisone 21-acetate, typically involves the esterification of the primary hydroxyl group at the C21 position of hydrocortisone. This transformation is a standard procedure in steroid chemistry.

One of the most common methods is the reaction of hydrocortisone with acetic anhydride. google.com This reaction is often carried out in the presence of a base, which can act as a catalyst and an acid scavenger. Historically, pyridine was widely used as both the solvent and the base for this acetylation. patsnap.com However, due to the toxicity and environmental concerns associated with pyridine, alternative, lower-toxicity solvents and catalysts have been developed. patsnap.com

Modern synthetic approaches have focused on improving yield, reducing environmental impact, and simplifying the process. One such improved method involves using C3-C5 fat ketones, like acetone, as a solvent in the presence of an acetate salt such as potassium acetate, which achieves yields of over 95%. patsnap.com Another efficient method utilizes 4-dimethylaminopyridine (DMAP) as a highly effective catalyst for the acetylation with acetic anhydride, often requiring no additional solvent. google.com A multi-step synthesis starting from an intermediate, Pu's oxide, can also be employed, involving steps like ketalation, reduction, hydrolysis, iodination, and finally acetylation to yield the desired product. google.com

Table 1: Comparison of Selected Synthetic Methods for Hydrocortisone Acetate
MethodReagentsSolvent/CatalystKey AdvantagesReference
Pyridine MethodHydrocortisone, Acetic Anhydride, Acetic AcidPyridineTraditional, well-established procedure. patsnap.com
Fat Ketone MethodHydrocortisone, Acetic Anhydride, Acetic AcidAcetone, Potassium AcetateReduces toxicity, high yield (>95%), more environmentally friendly. patsnap.com
DMAP CatalysisHydrocortisone, Acetic Anhydride4-dimethylaminopyridine (DMAP)High efficiency, may not require additional solvent. google.com
Multi-step SynthesisPu's oxide intermediateVarious reagents across multiple stepsAvoids certain toxic reagents used in other methods, high purity product. google.com

Targeted Deuteration Approaches for Stable Isotope Incorporation

The introduction of deuterium (B1214612) atoms into the hydrocortisone structure requires specialized techniques that can precisely place the isotopes at chemically stable sites. The synthesis of cortisol-d4 (the non-acetylated precursor) has been achieved through a combination of hydrogen-deuterium exchange and reductive deuteration reactions. nih.gov These methods ensure that the deuterium labels are not easily exchanged under typical physiological or analytical conditions.

Hydrogen-Deuterium Exchange Protocols

Hydrogen-Deuterium (H-D) exchange is a method used to replace acidic protons in a molecule with deuterium atoms. wikipedia.org In the context of steroid synthesis, this is typically achieved by exposing the molecule to a deuterated base in a deuterated solvent.

For the synthesis of the cortisol-d4 precursor, an H-D exchange was performed on cortisone (B1669442) after protecting the C-17 dihydroxyacetone side chain. nih.gov The reaction was carried out using 6.5% sodium deuteroxide (NaOD) in deuterated methanol (MeOD). nih.gov This process facilitates the exchange of protons at positions adjacent to carbonyl groups, specifically at the C-9 and C-12 positions, for deuterium. nih.gov This targeted exchange is a critical step in achieving the desired d4 labeling pattern.

Reductive Deuteration Techniques

Reductive deuteration involves the use of a reducing agent that contains deuterium to introduce one or more deuterium atoms into a molecule, typically by reducing a double bond or a carbonyl group. A common and powerful deuterating agent is sodium borodeuteride (NaBD4).

In the synthesis of cortisol-d4, after the initial H-D exchange and protection of the C-3 carbonyl group, a reductive deuteration at the C-11 carbonyl of the cortisone intermediate was performed using sodium borodeuteride. nih.gov This step converts the 11-keto group to an 11-hydroxyl group, incorporating a deuterium atom at the C-11 position. nih.gov This combined approach of H-D exchange followed by reductive deuteration successfully produced cortisol labeled with four deuterium atoms at chemically stable sites ([9,11,12,12-2H4]cortisol). nih.gov The final step to obtain the target compound would be the acetylation of this deuterated cortisol core, as described in section 2.1.

Table 2: Deuteration Techniques for Cortisol-d4 Synthesis
TechniqueReagentsTarget Site(s)MechanismReference
Hydrogen-Deuterium ExchangeSodium deuteroxide (NaOD), Deuterated methanol (MeOD)C-9, C-12Base-catalyzed exchange of acidic protons adjacent to carbonyl groups. nih.gov
Reductive DeuterationSodium borodeuteride (NaBD4)C-11Reduction of the C-11 ketone to a hydroxyl group, with deuterium addition. nih.gov

Characterization of Isotopic Purity and Positional Isomerism

After synthesis, it is crucial to verify the structure and confirm the isotopic labeling of Hydrocortisone 17-Acetate-d4. This involves determining the number of deuterium atoms incorporated (isotopic purity) and their exact locations within the molecule (positional isomerism). The primary analytical methods for this characterization are mass spectrometry and nuclear magnetic resonance spectroscopy. wikipedia.org

Mass Spectrometry (MS) is used to determine the molecular weight of the compound. A successful synthesis of the d4-labeled compound will show a molecular weight that is 4 mass units higher than its non-deuterated counterpart. High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the elemental composition. Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique that can determine the precise isotopic composition, which is particularly useful in distinguishing between synthetic and endogenous steroids in anti-doping controls. nih.govyoutube.com Analysis of the synthesized cortisol-d4 precursor showed a high isotopic content, with the d4 species being the most abundant at 78.1%. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is essential for determining the exact position of the deuterium atoms.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of the deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will disappear or show a significant reduction in intensity. wikipedia.org

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, and the presence of signals at specific chemical shifts confirms the locations of the deuterium labels.

¹³C NMR (Carbon-13 NMR): The coupling patterns in the ¹³C NMR spectrum can also be affected by the presence of deuterium, providing further structural confirmation.

The use of deuterated solvents, such as deuterated dimethyl sulfoxide (DMSO-d6), is common for NMR analysis of these compounds. wikipedia.org

Table 3: Analytical Techniques for Characterization
TechniqueInformation ObtainedSignificance
Mass Spectrometry (MS)Molecular weight, isotopic distribution (e.g., % d0, d1, d2, d3, d4).Confirms the successful incorporation of the correct number of deuterium atoms.
Isotope Ratio MS (IRMS)Precise isotope ratios (e.g., ¹³C/¹²C).Provides high-precision data on isotopic composition. nih.gov
¹H NMR SpectroscopyAbsence of proton signals at specific sites.Identifies the positions where deuterium substitution has occurred.
²H NMR SpectroscopyPresence of deuterium signals at specific sites.Directly confirms the location of the deuterium labels.

Advanced Analytical Methodologies Utilizing Hydrocortisone 17 Acetate D4

Role as an Internal Standard in Quantitative Steroid Analysis

In quantitative steroid analysis, the use of a stable isotope-labeled internal standard is considered the gold standard for achieving the highest accuracy and precision. Hydrocortisone (B1673445) 17-Acetate-d4 is an ideal internal standard for the quantification of hydrocortisone 17-acetate. Due to the incorporation of four deuterium (B1214612) atoms, it is chemically almost identical to the non-labeled analyte but has a different mass-to-charge ratio (m/z). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar physicochemical properties ensure they behave nearly identically during sample extraction, derivatization (if any), and chromatographic separation.

The addition of a known amount of Hydrocortisone 17-Acetate-d4 to a sample at the beginning of the analytical workflow allows for the correction of analyte loss at any stage. By calculating the ratio of the analyte's signal to the internal standard's signal, any variations introduced during the analytical process are normalized, leading to a more accurate and reproducible quantification of the target steroid.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the selective and sensitive quantification of steroids in complex biological matrices. In these applications, this compound plays a pivotal role.

Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically less than 2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC. When coupled with tandem mass spectrometry (UHPLC-MS/MS), it provides a robust platform for steroid analysis. In the context of analyzing hydrocortisone 17-acetate, the use of this compound as an internal standard is crucial for mitigating matrix effects and ensuring accurate quantification, especially at low concentrations. protocols.ioagilent.com The rapid separation achieved with UHPLC is particularly beneficial for high-throughput screening of steroid profiles in clinical research. protocols.ioagilent.com

The development and validation of LC-MS/MS methods for steroid quantitation are critical for ensuring reliable results in clinical and research settings. nih.govnih.gov A typical method involves spiking a known concentration of this compound into calibration standards, quality control samples, and the unknown samples. The validation process assesses parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects. researchgate.netdrugfuture.com The use of a deuterated internal standard like this compound is instrumental in achieving the stringent validation requirements set by regulatory bodies.

Table 1: Key Validation Parameters for a Typical Steroid LC-MS/MS Method

Validation ParameterDescriptionImportance of Deuterated Internal Standard
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Ensures the ratio of analyte to internal standard is consistent across the calibration range.
Accuracy The closeness of the measured value to the true value.Corrects for systematic errors during sample preparation and analysis.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Minimizes the impact of random variations in the analytical process.
Recovery The efficiency of the extraction procedure.The similar recovery of the analyte and internal standard allows for accurate correction of extraction losses.
Matrix Effect The alteration of ionization efficiency by co-eluting compounds from the sample matrix.The internal standard experiences similar matrix effects as the analyte, allowing for effective normalization.

Optimizing chromatographic conditions is essential for separating the target steroid from other structurally similar compounds and endogenous interferences. fu-berlin.demdpi.com Key parameters that are optimized include the choice of the stationary phase (e.g., C18, C8), mobile phase composition (e.g., methanol, acetonitrile, water, and additives like formic acid or ammonium fluoride), column temperature, and gradient elution profile. mdpi.comrestek.com The goal is to achieve a sharp, symmetrical peak for hydrocortisone 17-acetate with a retention time that is well-resolved from other sample components. This compound, with its nearly identical chromatographic behavior to the unlabeled compound, is used to confirm the retention time and peak shape of the analyte during method development.

In tandem mass spectrometry, Multiple Reaction Monitoring (MRM) is the most commonly used detection mode for steroid quantification due to its high selectivity and sensitivity. protocols.io For the analysis of hydrocortisone 17-acetate using this compound as an internal standard, specific precursor-to-product ion transitions are monitored for both compounds.

The precursor ion for hydrocortisone 17-acetate is typically its protonated molecule [M+H]⁺. In the collision cell of the mass spectrometer, this precursor ion is fragmented to produce specific product ions. A similar process is followed for this compound. The four-mass unit difference is maintained in the precursor ion and in any fragment ions that retain the deuterium labels.

Table 2: Hypothetical MRM Transitions for Hydrocortisone 17-Acetate and this compound

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Hydrocortisone 17-Acetate405.2(Hypothetical Fragment A)(Hypothetical Fragment B)
This compound409.2(Hypothetical Fragment A+4)(Hypothetical Fragment B+4)

Note: The exact m/z values for product ions would be determined during method development through infusion experiments and analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Deuterated Steroids

While LC-MS/MS is often preferred for its simpler sample preparation, Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for steroid analysis, known for its high chromatographic resolution. endocrine-abstracts.org For GC-MS analysis, steroids, including hydrocortisone 17-acetate, must be chemically modified through derivatization to increase their volatility and thermal stability. researchgate.net Common derivatization procedures include the formation of trimethylsilyl (TMS) ethers or methyloxime-trimethylsilyl (MO-TMS) ethers.

In a GC-MS method for hydrocortisone 17-acetate, this compound would be added as an internal standard before the derivatization step. This allows it to correct for variations in the derivatization reaction efficiency as well as for any losses during sample extraction and injection into the GC. The derivatized analyte and internal standard will have nearly identical retention times but will be distinguished by their mass spectra. The mass spectrometer can be operated in either full-scan mode to obtain the complete fragmentation pattern or in selected ion monitoring (SIM) mode for enhanced sensitivity by monitoring only specific characteristic ions of the analyte and the internal standard. The fragmentation patterns of the derivatized deuterated standard will show predictable mass shifts corresponding to the fragments containing the deuterium labels, confirming the identity and aiding in accurate quantification.

Complementary Chromatographic and Spectrophotometric Techniques in Steroid Analysis

In the analysis of steroids such as this compound, a combination of chromatographic and spectrophotometric techniques is often employed to ensure accurate identification, quantification, and purity assessment. High-Performance Liquid Chromatography (HPLC) provides robust quantitative data, while Thin-Layer Chromatography (TLC) offers a rapid and cost-effective method for qualitative screening. Kinetic spectrophotometric methods present an alternative approach, leveraging reaction rates for selective steroid detection.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is a cornerstone for the analysis of corticosteroids. The deuterated nature of this compound does not significantly alter its chromatographic behavior under standard HPLC conditions compared to its non-deuterated counterpart, but it is essential for mass spectrometric detection where it serves as an internal standard.

RP-HPLC methods for hydrocortisone and its esters typically utilize a non-polar stationary phase, most commonly an octadecylsilyl silica (ODS or C18) column. nih.govnih.govacs.org The separation is achieved by using a polar mobile phase, which allows for the elution of compounds based on their hydrophobicity.

Key Methodological Parameters:

Stationary Phase: End-capped octadecylsilyl silica (C18) columns are frequently used for the separation of prednisolone and its impurities. acs.org A common column dimension is 4.6 mm × 150 mm with a particle size of 3 µm or 5 µm. nih.govacs.org

Mobile Phase: A mixture of solvents like methanol, acetonitrile, and water is common. nih.govhitachi-hightech.com For instance, an isocratic elution with a mobile phase of methanol, water, and acetic acid (60:30:10, v/v/v) has been successfully used for hydrocortisone analysis. nih.gov The choice between acetonitrile and methanol can alter the elution order of different steroids, providing a tool to optimize separation. hitachi-hightech.com The use of tetrahydrofuran in the mobile phase can also achieve the separation of structurally similar corticosteroids. lcms.cz

Detection: Ultraviolet (UV) detection is standard, with the wavelength typically set around 254 nm, near the absorbance maximum for these compounds. nih.gov

Flow Rate and Retention Time: A typical flow rate is 1.0 ml/min. nih.gov Under specific conditions, such as a C18 column with a methanol:water:acetic acid mobile phase, the retention time for hydrocortisone can be approximately 2.26 minutes. nih.gov

The development of a validated RP-HPLC method is crucial for quality control, allowing for the accurate determination and quantification of hydrocortisone acetate (B1210297) in various formulations. nih.govnih.gov Such methods are validated for linearity, accuracy, and precision, with high recovery percentages (98–101%) demonstrating their reliability. nih.gov Forced degradation studies are also performed to ensure the method is stability-indicating. acs.org

ParameterCommon Conditions for Hydrocortisone AnalysisReference
Stationary PhaseODS (C18), 5 μm, 4.6 × 150 mm nih.gov
Mobile PhaseMethanol : Water : Acetic Acid (60:30:10, v/v/v) nih.gov
Elution ModeIsocratic nih.gov
Flow Rate1.0 ml/min nih.gov
DetectionUV at 254 nm nih.gov
Retention Time~2.26 min nih.gov
Linear Range0.02 to 0.4 mg/ml nih.gov

Thin-Layer Chromatography (TLC) in Qualitative Screening and Purity Assessment

Thin-Layer Chromatography (TLC) is a valuable and widely used technique for the analysis of steroids due to its simplicity, low cost, and the ability to process multiple samples simultaneously. bioline.org.brlibretexts.org It is particularly effective for qualitative identification and assessing the purity of bulk substances and pharmaceutical formulations by separating the main compound from its related substances or impurities. nih.govnih.govnihs.go.jp

A typical TLC method for hydrocortisone acetate involves the following components:

Stationary Phase: Aluminum plates pre-coated with silica gel 60F₂₅₄ are commonly used. nih.govresearchgate.net The fluorescent indicator in the silica gel allows for the visualization of UV-absorbing compounds under UV light.

Mobile Phase (Developing Solvent): The choice of mobile phase is critical for achieving good separation. A mixture of chloroform, acetone, and ammonia (e.g., in a volume composition of 8:2:0.1) has been shown to be effective for the simultaneous determination of hydrocortisone acetate and other substances. nih.govresearchgate.net Other systems, such as dichloromethane-based solvents, are also used. asean.org

Sample Application and Development: A specific volume of the sample solution (e.g., 5 μL) is spotted onto the baseline of the TLC plate. nih.gov The plate is then placed in a chamber containing the mobile phase, which moves up the plate by capillary action, separating the sample components. asean.org

Detection and Identification: After development, the plate is dried and visualized. Compounds can be detected by observing the plate under UV light at 254 nm, where they appear as dark spots. asean.orgasean.org Further visualization can be achieved by spraying the plate with a chemical reagent (e.g., anisaldehyde-sulfuric acid) and heating it, which produces colored spots specific to the compounds. asean.orgasean.org Identification is made by comparing the retention factor (Rf) value and the appearance of the sample spot to that of a reference standard run on the same plate. asean.org

TLC-densitometry methods have been developed and validated for the quantitative analysis of hydrocortisone acetate. nih.govresearchgate.net These methods demonstrate good linearity, accuracy (with a coefficient of variation less than 3%), and precision (CV less than 2%). nih.gov The limit of detection (LOD) and limit of quantification (LOQ) for hydrocortisone acetate have been reported as 0.066 μg·spot⁻¹ and 0.198 μg·spot⁻¹, respectively. nih.gov

ParameterConditions for Hydrocortisone Acetate AnalysisReference
Stationary PhaseSilica gel 60F₂₅₄ plates nih.gov
Mobile PhaseChloroform + Acetone + Ammonia (25%) (8:2:0.1, v/v/v) nih.gov
DetectionDensitometric, UV at 250 nm nih.gov
Linearity Range3.75 - 12.50 μg·spot⁻¹ nih.gov
LOD0.066 μg·spot⁻¹ nih.gov
LOQ0.198 μg·spot⁻¹ nih.gov

Kinetic Spectrophotometric Methodologies for Steroid Detection

Kinetic spectrophotometric methods offer a selective means for the determination of certain steroids, even in the presence of structurally similar compounds. dss.go.thnih.gov These methods are based on measuring the rate of a chemical reaction that produces a colored product, rather than measuring the final absorbance at equilibrium. This differential reaction rate can be exploited to distinguish between different steroids.

One such method has been developed for the determination of hydrocortisone acetate based on its condensation reaction with isonicotinic acid hydrazide (isoniazid, INH). dss.go.thnih.gov In this reaction, the Δ⁴-3-ketosteroid structure of hydrocortisone acetate reacts with INH to form a product that can be measured spectrophotometrically. dss.go.th

The key features of this kinetic method are:

Reaction Principle: The method is based on the condensation of the steroid with a reagent like isonicotinic acid hydrazide. dss.go.th

Selectivity: This approach can be highly selective. For example, although prednisone is chemically very similar to hydrocortisone acetate, it reacts more slowly with INH, contributing little to the analytical signal and allowing for the selective determination of hydrocortisone acetate. dss.go.th

Procedure: The analysis involves adding the reagent solution directly to the sample in a cuvette and recording the absorbance or its first derivative spectra at regular intervals over a period of time (e.g., every minute for 30 minutes). dss.go.thnih.gov

Data Analysis: Calibration is performed using partial least-squares regression on the kinetic data. nih.gov Using the first derivative of the spectra can help overcome issues with scattered light from sample excipients. dss.go.thnih.gov

Precision: The method has demonstrated good reproducibility, with a relative standard deviation of approximately 1.5% for replicate analyses performed on different days. nih.gov

Another spectrophotometric approach involves the oxidation of corticosteroids by an iron (III) reagent, followed by the complexation of the resulting iron (II) with potassium hexacyanoferrate (III). sid.ir This reaction forms a bluish-green colored complex with a maximum absorbance around 780 nm. sid.ir By carefully controlling reaction conditions such as time and temperature, this method can be applied to the determination of various corticosteroids in pharmaceutical products. sid.ir

ParameterDescriptionReference
MethodologyKinetic Spectrophotometry dss.go.thnih.gov
ReagentIsonicotinic acid hydrazide (Isoniazid, INH) dss.go.thnih.gov
PrincipleCondensation reaction with the Δ⁴-3-ketosteroid structure dss.go.th
MeasurementAbsorbance or first derivative spectra recorded over time nih.gov
SelectivityBased on differential reaction rates (e.g., distinguishes from Prednisone) dss.go.th
Precision (RSD)~1.5% nih.gov

Applications in Biochemical and Metabolic Research Models

In Vitro Metabolic Pathway Elucidation Using Deuterated Tracers

The use of stable isotope-labeled compounds is a cornerstone of modern metabolic research. Hydrocortisone (B1673445) 17-acetate-d4, with its four deuterium (B1214612) atoms, provides a distinct mass shift that enables its differentiation from endogenous, unlabeled hydrocortisone. This property is particularly advantageous in liquid chromatography-mass spectrometry (LC-MS) based analytical methods. nih.gov

In vitro models, such as three-dimensional (3D) human liver bioreactors, provide a physiologically relevant environment to study drug metabolism. nih.gov By introducing Hydrocortisone 17-acetate-d4 into these systems, researchers can track its conversion into various metabolites over time. nih.gov The deuterated label acts as a tracer, allowing for the unambiguous identification of metabolites derived from the administered compound, even in the presence of endogenous steroids. nih.gov

One significant application is in understanding the biotransformation of hydrocortisone in hepatocytes. For instance, studies using deuterated hydrocortisone in a human liver microphysiological system have demonstrated its metabolism follows first-order kinetics. nih.gov The use of [9,11,12,12-²H₄] hydrocortisone (d₄-hydrocortisone) allows for the distinction between the parent compound and its metabolites. For example, metabolism by 11β-hydroxysteroid dehydrogenase type 2 results in the loss of a deuterium atom at the 11β position, yielding [9,12,12-²H₃] cortisone (B1669442) (d₃-cortisone), which has a distinct mass. nih.gov This level of detail is crucial for mapping the intricate pathways of steroid conversion in cellular systems. nih.gov

The metabolic fate of corticosteroids involves both Phase I (functionalization) and Phase II (conjugation) reactions. This compound is instrumental in identifying and quantifying the products of these reactions.

Phase I Metabolism: Phase I reactions typically involve oxidation, reduction, or hydrolysis. In the case of hydrocortisone, key Phase I metabolites include tetrahydrocortisone (B135524) and dihydrocortisol. nih.gov Using deuterated tracers, researchers can confirm the structures of these metabolites through high-accuracy mass spectrometry and tandem mass spectrometry (MS/MS) fragmentation patterns. nih.gov Studies have shown that approximately 8-10% of hydrocortisone is converted to Phase I metabolites in human liver bioreactor models. nih.gov

Phase II Metabolism: Phase II reactions involve the conjugation of the steroid or its Phase I metabolites with endogenous molecules, such as glucuronic acid or sulfate, to increase their water solubility and facilitate excretion. ijpcbs.com The primary Phase II metabolites of hydrocortisone are glucuronides of tetrahydrocortisol (B1682764) and tetrahydrocortisone. nih.gov Research utilizing deuterated hydrocortisone has demonstrated that a significant portion (45-52%) of the parent compound is converted into these Phase II metabolites. nih.gov The ability to track the deuterated label through these conjugation reactions provides clear evidence of the metabolic pathway. nih.gov

Metabolic PhaseMetabolitePercentage of Hydrocortisone Loss (%)
Phase ITetrahydrocortisone8-10
Phase IDihydrocortisol
Phase IITetrahydrocortisol glucuronide45-52
Phase IITetrahydrocortisone glucuronide

Exploration of Enzymatic Transformations and Isotope Effects in Steroid Conversion

The enzymatic conversion of steroids is a fundamental area of biochemical research. The use of deuterated substrates like this compound can provide insights into reaction mechanisms through the study of kinetic isotope effects (KIEs). acs.org A KIE occurs when an atom at a position involved in a bond-breaking or bond-forming step in the rate-determining step of a reaction is replaced with its heavier isotope. The difference in mass can lead to a change in the reaction rate.

While specific studies on the KIE of this compound are not extensively documented, the principles have been applied to other steroid conversions, such as the Δ¹-dehydrogenation of 3-ketosteroids. acs.org In these studies, deuterium-labeled substrates are used to probe the mechanism of enzymes like 3-ketosteroid dehydrogenases. acs.org The observed KIE can help to confirm whether a particular C-H bond cleavage is the rate-limiting step in the enzymatic reaction. acs.org Similar principles can be applied to the enzymes involved in hydrocortisone metabolism, such as 11β-hydroxysteroid dehydrogenases, to elucidate their catalytic mechanisms. nih.gov

Glucocorticoid Receptor Binding and Cellular Response Studies in Recombinant Systems

Hydrocortisone exerts its biological effects by binding to the glucocorticoid receptor (GR), a ligand-activated transcription factor. nih.gov The binding affinity of a steroid to the GR is a critical determinant of its potency. Studies have investigated the relative binding affinities of a wide range of steroids, including hydrocortisone and its esters, to the cytosolic GR in cultured human cells. nih.gov

While these studies have not specifically used this compound, the use of isotopically labeled ligands is a common practice in receptor binding assays. For example, tritiated ([³H]) dexamethasone (B1670325) or hydrocortisone are often used as the radioligand. nih.gov The principle of competitive binding, where an unlabeled ligand competes with the labeled ligand for receptor binding, is used to determine the binding affinity of the unlabeled compound. nih.gov Deuterated compounds like this compound could potentially be used in mass spectrometry-based binding assays, offering a non-radioactive alternative for quantifying bound and unbound ligand.

Furthermore, in studies of cellular responses to glucocorticoids, deuterated standards are essential for accurate quantification of the active compound within the cell or culture medium. This ensures that the observed biological effect can be accurately correlated with the concentration of the glucocorticoid.

CompoundModificationEffect on Binding Affinity for GR
Hydrocortisone17α-OAc substitutionDecrease
Hydrocortisone21-OAc substitutionDecrease
Betamethasone17α-OAc substitutionDecrease
Betamethasone21-OAc substitutionDecrease

Proteomics Research Utilizing Stable Isotope Labeling Techniques

Stable isotope labeling is a powerful technique in quantitative proteomics, enabling the relative or absolute quantification of proteins in complex samples. nih.gov While metabolic labeling methods like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) are common, the use of stable isotope-labeled small molecules can also be applied in targeted proteomics approaches.

In the context of steroid research, this compound can be utilized as an internal standard in targeted mass spectrometry-based proteomics assays. nih.gov For example, researchers may want to quantify the levels of proteins involved in steroid metabolism (e.g., cytochrome P450 enzymes) or signaling (e.g., the glucocorticoid receptor) in response to glucocorticoid treatment. By spiking a known amount of a stable isotope-labeled peptide standard (derived from the protein of interest) into the sample, the absolute quantity of the target protein can be determined. While this compound itself is not directly incorporated into proteins, its use as an internal standard for the quantification of the drug ensures accurate measurement of the stimulus, which is critical for interpreting the resulting changes in the proteome.

Role in Reference Standards and Impurity Profiling in Steroid Research

Utilization as a Certified Reference Material Component for Analytical Standards

Hydrocortisone (B1673445) 17-Acetate-d4 plays a pivotal role in the development and use of certified reference materials (CRMs) for steroid analysis. CRMs are essential for ensuring the accuracy, comparability, and traceability of measurement results in pharmaceutical quality control. The incorporation of a stable isotope-labeled compound like Hydrocortisone 17-Acetate-d4 into an analytical workflow enhances the reliability of quantification, particularly in mass spectrometry-based methods.

Stable isotope-labeled standards are considered the gold standard for use as internal standards in quantitative analysis. When used in isotope dilution mass spectrometry (IDMS), a primary reference measurement procedure, compounds like this compound allow for highly accurate and precise measurements. This is because the labeled standard is chemically and physically almost identical to the unlabeled analyte of interest (Hydrocortisone 17-Acetate). This similarity ensures that any sample loss during extraction, purification, or ionization affects both the analyte and the internal standard equally, leading to a highly accurate final concentration measurement.

The general properties of this compound are summarized in the table below.

PropertyValue
Chemical Name This compound
Synonyms (11β)-17-(Acetyloxy)-11,21-dihydroxypregn-4-ene-3,20-dione-d4; Cortisol 17-Acetate-d4
Molecular Formula C₂₃H₂₈D₄O₆
Molecular Weight 408.52
Category Metabolites, impurities, stable isotopes, pharmaceutical standards, intermediates, fine chemicals, steroids
Storage 2-8°C Refrigerator

This data is compiled from multiple sources.

Impurity Profiling and Identification of Related Steroid Substances

The identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products are critical for ensuring their safety and efficacy. This compound can be instrumental in the impurity profiling of hydrocortisone and related steroid products.

During the synthesis or degradation of hydrocortisone acetate (B1210297), several related substances can be formed as impurities. A labeled analogue like this compound can be used as an internal standard to accurately quantify these impurities. For instance, in a chromatographic separation coupled with mass spectrometry (LC-MS), the labeled standard, with its distinct mass-to-charge ratio, can be used to create a calibration curve for the quantification of known impurities or to aid in the structural elucidation of unknown degradation products.

The table below lists some of the known impurities of Hydrocortisone Acetate that can be monitored and quantified using analytical methods where a labeled standard like this compound would be beneficial.

Impurity NameMolecular FormulaMolecular Weight
Hydrocortisone Acetate - Impurity AC₂₁H₃₀O₅362.46
Hydrocortisone Acetate - Impurity DC₂₃H₃₀O₆402.48
Hydrocortisone Acetate - Impurity GC₂₅H₃₄O₇446.53

Data sourced from Pharmaffiliates.

The use of a deuterated internal standard is particularly advantageous in complex matrices, as it helps to compensate for matrix effects that can suppress or enhance the ionization of the target analytes in the mass spectrometer.

Analytical Method Validation for Quality Control and Research Purity Assessment of Steroids

Analytical method validation is a regulatory requirement to ensure that a specific method is suitable for its intended purpose. This compound is a valuable tool in the validation of analytical methods for the purity assessment of steroids. Its use as an internal standard allows for the robust validation of key analytical parameters.

In the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous estimation of fusidic acid and hydrocortisone acetate in a cream formulation, key validation parameters were assessed according to International Conference on Harmonization (ICH) guidelines. While this study did not explicitly use this compound, the principles of using a reference standard are central to the validation process.

The table below outlines the typical validation parameters that can be assessed using a labeled internal standard like this compound in an LC-MS/MS method for steroid analysis.

Validation ParameterDescriptionRole of Labeled Internal Standard
Accuracy The closeness of the test results obtained by the method to the true value.Helps to correct for recovery losses and matrix effects, leading to a more accurate measurement.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.The consistent addition of the internal standard helps to minimize variability in sample preparation and analysis, improving precision.
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.The ratio of the analyte response to the internal standard response is used to construct the calibration curve, ensuring a more reliable linear relationship.
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.While not directly determined by the internal standard, its use can improve signal-to-noise ratios, potentially lowering the LOD.
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.The use of an internal standard is crucial for achieving accurate and precise measurements at the lower end of the calibration range.

Based on general principles of analytical method validation.

In a study on the quantitative analysis of hydrocortisone in human urine using HPLC-MS/MS, a deuterated internal standard was employed to ensure the accuracy and reproducibility of the method. The validation parameters evaluated included specificity, selectivity, limit of quantitation (LOQ), linearity, precision, and accuracy. The use of a deuterated standard was fundamental to achieving the required level of confidence in the analytical results.

Future Directions and Emerging Research Avenues for Hydrocortisone 17 Acetate D4

Development of Novel Analytical Platforms with Enhanced Sensitivity and Specificity

The future of Hydrocortisone (B1673445) 17-acetate-d4 analysis is tied to the evolution of analytical technologies that can offer lower detection limits and higher selectivity. While current methods are robust, ongoing research aims to push the boundaries of sensitivity, which is crucial for detecting minute quantities of the compound and its metabolites in complex biological matrices.

Advanced liquid chromatography-mass spectrometry (LC-MS and LC-MS/MS) platforms are at the forefront of this development. dphen1.com These techniques are favored for their inherent sensitivity and specificity in steroid analysis, avoiding the need for the derivatization steps often required in gas chromatography-mass spectrometry (GC-MS). dphen1.comnih.gov Future enhancements are expected to focus on several key areas:

Advanced Sample Preparation: Optimization of sample preparation is a critical step for enhancing sensitivity and reducing matrix interference. dphen1.com Innovations in solid-phase extraction (SPE) techniques, using novel sorbents, can lead to higher recovery rates and cleaner samples, thereby improving the signal-to-noise ratio during analysis. dphen1.com

Micro- and Nano-flow LC Systems: Shifting from conventional LC to micro- or nano-flow systems can significantly boost sensitivity by concentrating the analyte into a smaller elution volume, leading to sharper peaks and higher signal intensity in the mass spectrometer.

High-Resolution Mass Spectrometry (HRMS): The use of HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provides superior mass accuracy and resolution. This allows for more confident identification of Hydrocortisone 17-acetate-d4 and its metabolites, distinguishing them from isobaric interferences in complex samples.

These advancements will enable researchers to design more intricate studies, such as detailed pharmacokinetic analyses in limited sample volumes or tracing metabolic pathways with greater precision.

Analytical TechniqueCurrent ApplicationFuture EnhancementBenefit
LC-MS/MS Widely used for steroid analysis due to high sensitivity and specificity. dphen1.comIntegration with micro/nano-flow systems.Increased signal intensity, lower detection limits.
Sample Preparation Solid-Phase Extraction (SPE) is commonly used.Development of novel, highly selective sorbents.Higher analyte recovery, reduced matrix effects. dphen1.com
Mass Spectrometry Tandem quadrupole mass spectrometers are standard.Increased adoption of High-Resolution Mass Spectrometry (HRMS).Improved specificity and confident structural elucidation.

Advanced Applications in Systems Biology and Multi-Omics Research

Systems biology aims to understand the complex interactions within biological systems. Multi-omics, a core component of systems biology, integrates data from various "omics" layers, including genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic view of cellular processes and disease states. mdpi.com

This compound is poised to become an invaluable tool in this field. As a deuterated compound, it can be used as a tracer to follow the metabolic fate of hydrocortisone within a biological system. simsonpharma.com This application is central to metabolomics, which studies the complete set of small-molecule metabolites within a cell, tissue, or organism. simsonpharma.com

Future research can leverage this compound in the following ways:

Metabolic Flux Analysis: By administering the labeled compound, researchers can trace its conversion into various downstream metabolites. This allows for the precise mapping of metabolic pathways and the quantification of the rate of metabolic reactions (flux) under different physiological or pathological conditions.

Integration with Other Omics Data: The metabolic data obtained using this compound can be integrated with genomic and proteomic data. mdpi.com For instance, researchers could correlate specific metabolic profiles of hydrocortisone with the expression of genes and proteins involved in steroid metabolism and signaling. This integrated approach can help identify novel biomarkers for corticosteroid response or uncover the mechanisms behind steroid resistance in diseases like asthma or sepsis. mdpi.com

Personalized Medicine: Multi-omics strategies are crucial for advancing personalized medicine. mdpi.com By understanding how an individual's unique genetic makeup influences the metabolism of hydrocortisone (traced using the d4-labeled version), clinicians may one day be able to tailor corticosteroid therapy to maximize efficacy and minimize adverse effects.

Integration with Computational Chemistry and Molecular Modeling for Mechanistic Insights

Computational chemistry and molecular modeling offer powerful tools to simulate and predict the behavior of molecules at an atomic level. Integrating these computational approaches with experimental data from studies using this compound can provide profound mechanistic insights into its pharmacological action.

A key area of investigation is the kinetic isotope effect (KIE). The replacement of hydrogen with deuterium (B1214612) can alter the rate of chemical reactions, particularly those involving the cleavage of a carbon-hydrogen bond. researchgate.netnih.gov This is because the carbon-deuterium bond is stronger than the carbon-hydrogen bond.

Future research directions include:

Pharmacokinetic (PK) Modeling: Computational models can be used to simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound. By comparing the simulated PK profile with experimental data, these models can be refined to better predict how deuteration affects the drug's half-life and clearance. nih.govmdpi.com This understanding is critical for designing deuterated drugs with improved pharmacokinetic properties. researchgate.net

Enzyme-Ligand Interaction Studies: Molecular docking and molecular dynamics simulations can model the interaction of both deuterated and non-deuterated hydrocortisone acetate (B1210297) with their target metabolic enzymes (e.g., cytochrome P450 enzymes). These simulations can help visualize how the presence of deuterium might alter binding affinity or the orientation of the substrate within the enzyme's active site, providing a molecular basis for observed changes in metabolism.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: For a highly detailed view of the metabolic process, QM/MM simulations can be employed. These hybrid methods allow researchers to model the enzymatic reaction itself, calculating the energy barriers for bond-breaking and bond-forming steps. This can precisely quantify the kinetic isotope effect and explain how deuteration at specific positions impacts metabolic stability.

Research AreaComputational ToolApplication with this compoundGained Insight
Pharmacokinetics Population PK modeling software (e.g., Edsim++) mdpi.comSimulate and predict the ADME profile of the deuterated compound.Understanding the impact of deuteration on drug half-life and clearance. nih.gov
Enzyme Interaction Molecular Docking, Molecular DynamicsModel the binding of the compound to metabolic enzymes.Elucidate how deuterium affects binding affinity and substrate orientation.
Reaction Mechanism QM/MM SimulationsCalculate energy barriers for metabolic reactions.Quantify the kinetic isotope effect and pinpoint rate-limiting steps.

Q & A

Basic Research Questions

Q. What validated HPLC methods are recommended for quantifying Hydrocortisone 17-Acetate-d4 in pharmaceutical formulations?

  • Methodological Answer : The United States Pharmacopeia (USP) specifies a reversed-phase HPLC method using a mobile phase of acetonitrile and water (60:40 v/v) at a flow rate of 1 mL/min, with detection at 254 nm. Injection volume is 10 µL, and system suitability requires a tailing factor ≤2.0 and RSD ≤2.0% . For deuterated analogs like this compound, ensure the method is validated for specificity, linearity, and accuracy using deuterated reference standards (e.g., CRM solutions) to account for isotopic effects .

Q. How should stability studies be designed to assess this compound degradation under accelerated conditions?

  • Methodological Answer : Prepare multicomponent mixtures with excipients (e.g., binders, disintegrants) and expose them to 50°C and 50% relative humidity (RH) for 3 months. Monitor degradation via HPLC, quantifying residual drug content against a deuterated internal standard. Use stress testing to simulate long-term stability and identify excipient interactions .

Q. What is the role of deuterated analogs like this compound in LC-MS/MS analysis?

  • Methodological Answer : Deuterated compounds serve as internal standards to correct for matrix effects and ionization variability. For example, this compound can be spiked into samples at a known concentration. Monitor transitions such as m/z 413 → 316 (CE 18%) for the analyte and adjust for isotopic purity (≥98%) to ensure quantification accuracy .

Advanced Research Questions

Q. How can fractional factorial design optimize excipient selection for this compound formulations?

  • Methodological Answer :

Define Variables : Select excipients (e.g., binders, disintegrants) as binary input variables (present/absent) .

Generate Matrix : Use a fractional factorial design (e.g., 2³ matrix) to reduce experimental runs. For example, 8 mixtures instead of 16 .

Stress Testing : Expose mixtures to 50°C/50% RH for 3 months.

Statistical Analysis : Apply ANOVA to identify significant factors (e.g., binders: p < 0.05). Pareto charts visualize excipient impact on degradation .
Example Table :

MixtureBinderDisintegrantFillerDegradation (%)
1+-+12.3
2-+-5.8
Data adapted from fractional factorial studies .

Q. What statistical approaches resolve contradictions between accelerated stability data and real-time degradation profiles?

  • Methodological Answer :

  • Multivariate Analysis : Use principal component analysis (PCA) to identify confounding variables (e.g., humidity fluctuations).
  • Model Adjustment : Incorporate interaction terms in regression models (e.g., binder × temperature) to account for synergistic effects .
  • Validation : Compare degradation rates using Arrhenius equations. If discrepancies persist, conduct real-time studies at 25°C/60% RH for 12+ months to validate accelerated predictions .

Q. How can impurity profiling strategies leverage this compound as a reference standard?

  • Methodological Answer :

  • Impurity Identification : Use this compound to isolate degradation products (e.g., dehydrocortisol) via HPLC-MS. Compare retention times (Rt 3.282 min) and fragmentation patterns .
  • Quantification : Validate methods per ICH Q2(R1) guidelines, ensuring limits of detection (LOD) ≤0.1% for impurities. Calibrate using deuterated CRM solutions to minimize matrix interference .

Methodological Notes

  • Data Visualization : Use Pareto charts to prioritize excipient effects (Figure 1 in ) and box plots for degradation variability.
  • Validation : Include system suitability tests (e.g., column efficiency ≥2000 plates) and method robustness studies (e.g., ±5% mobile phase variation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.